molecular formula C18H20N4S B12702044 4,6-Pyrimidinediamine, 2-(butylthio)-N-1-naphthalenyl- CAS No. 284681-97-6

4,6-Pyrimidinediamine, 2-(butylthio)-N-1-naphthalenyl-

Cat. No.: B12702044
CAS No.: 284681-97-6
M. Wt: 324.4 g/mol
InChI Key: NFBGZNOWVFMHBE-UHFFFAOYSA-N
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Description

4,6-Pyrimidinediamine, 2-(butylthio)-N-1-naphthalenyl- is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Pyrimidinediamine, 2-(butylthio)-N-1-naphthalenyl- typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Introduction of the Butylthio Group: The butylthio group can be introduced via nucleophilic substitution reactions using butylthiol and appropriate leaving groups.

    Attachment of the Naphthalenyl Group: The naphthalenyl group can be attached through a coupling reaction, such as the Buchwald-Hartwig amination, using naphthalenyl halides and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4,6-Pyrimidinediamine, 2-(butylthio)-N-1-naphthalenyl- undergoes various chemical reactions, including:

    Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of palladium on carbon.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

4,6-Pyrimidinediamine, 2-(butylthio)-N-1-naphthalenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,6-Pyrimidinediamine, 2-(butylthio)-N-1-naphthalenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s structural features, such as the butylthio and naphthalenyl groups, contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,6-Pyrimidinediamine, 2-(methylthio)-: Similar structure but with a methylthio group instead of a butylthio group.

    4,6-Pyrimidinediamine, 2-(ethylthio)-: Contains an ethylthio group instead of a butylthio group.

    4,6-Pyrimidinediamine, 2-(propylthio)-: Features a propylthio group instead of a butylthio group.

Uniqueness

4,6-Pyrimidinediamine, 2-(butylthio)-N-1-naphthalenyl- is unique due to the presence of the butylthio group, which imparts distinct chemical and physical properties compared to its methylthio, ethylthio, and propylthio analogs. The naphthalenyl group further enhances its potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

284681-97-6

Molecular Formula

C18H20N4S

Molecular Weight

324.4 g/mol

IUPAC Name

2-butylsulfanyl-4-N-naphthalen-1-ylpyrimidine-4,6-diamine

InChI

InChI=1S/C18H20N4S/c1-2-3-11-23-18-21-16(19)12-17(22-18)20-15-10-6-8-13-7-4-5-9-14(13)15/h4-10,12H,2-3,11H2,1H3,(H3,19,20,21,22)

InChI Key

NFBGZNOWVFMHBE-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC(=CC(=N1)NC2=CC=CC3=CC=CC=C32)N

Origin of Product

United States

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